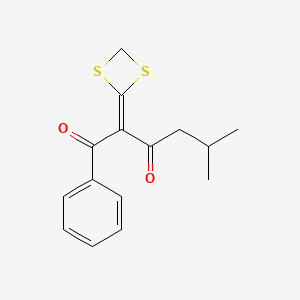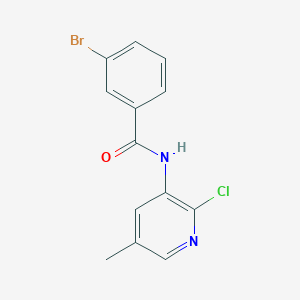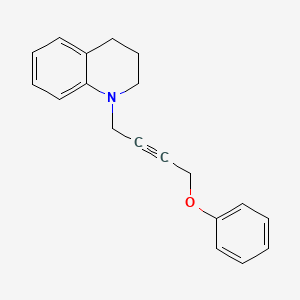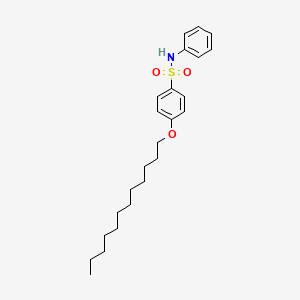
4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide is an organic compound characterized by a dodecyloxy group attached to a benzene ring, which is further connected to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide typically involves the following steps:
-
Preparation of 4-(Dodecyloxy)benzenesulfonyl Chloride
Reactants: 4-hydroxybenzenesulfonyl chloride and dodecyl bromide.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF).
Procedure: The mixture is heated under reflux, allowing the dodecyloxy group to attach to the benzene ring, forming 4-(dodecyloxy)benzenesulfonyl chloride.
-
Formation of this compound
Reactants: 4-(dodecyloxy)benzenesulfonyl chloride and aniline.
Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out in organic solvents under mild to moderate temperatures.
Products: Substituted derivatives of the original compound.
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Conducted in aqueous or organic solvents, often under controlled temperatures.
Products: Oxidized forms of the compound, potentially altering the sulfonamide or dodecyloxy groups.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Typically performed in inert atmospheres to prevent unwanted side reactions.
Products: Reduced derivatives, possibly affecting the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, 4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide is used as a surfactant and emulsifying agent. Its ability to lower surface tension makes it valuable in the formulation of various chemical products.
Biology
In biological research, this compound can be used to study membrane interactions due to its amphiphilic nature. It may also serve as a model compound for investigating the behavior of sulfonamide derivatives in biological systems.
Medicine
While not a common pharmaceutical agent, derivatives of this compound could be explored for their potential antimicrobial properties, given the known activity of sulfonamide groups.
Industry
Industrially, this compound finds applications in the production of detergents, emulsifiers, and other surfactant-based products. Its stability and effectiveness in various formulations make it a versatile additive.
Mechanism of Action
The mechanism of action of 4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide primarily involves its surfactant properties. The dodecyloxy group interacts with hydrophobic surfaces, while the sulfonamide group can engage in hydrogen bonding and ionic interactions. This dual functionality allows the compound to stabilize emulsions and alter surface properties effectively.
Comparison with Similar Compounds
Similar Compounds
4-(Dodecyloxy)benzenesulfonamide: Similar structure but lacks the phenyl group attached to the sulfonamide.
4-(Dodecyloxy)benzoic Acid: Contains a carboxylic acid group instead of a sulfonamide.
4-(Dodecyloxy)aniline: Features an aniline group without the sulfonamide functionality.
Uniqueness
4-(Dodecyloxy)-N-phenylbenzene-1-sulfonamide is unique due to the combination of its dodecyloxy and sulfonamide groups, providing both hydrophobic and hydrophilic interactions
Properties
CAS No. |
117490-67-2 |
|---|---|
Molecular Formula |
C24H35NO3S |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
4-dodecoxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C24H35NO3S/c1-2-3-4-5-6-7-8-9-10-14-21-28-23-17-19-24(20-18-23)29(26,27)25-22-15-12-11-13-16-22/h11-13,15-20,25H,2-10,14,21H2,1H3 |
InChI Key |
KNGJVKGCTZYAKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)

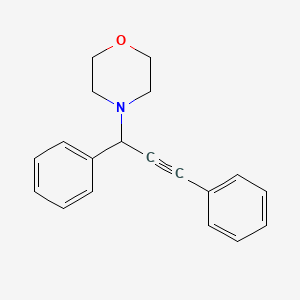
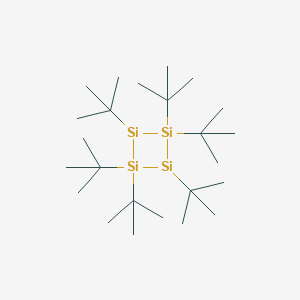

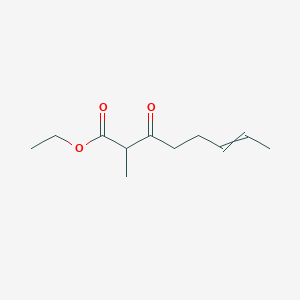
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
